Home > Products > Screening Compounds P24853 > YNT-185 (dihydrochloride)
YNT-185 (dihydrochloride) -

YNT-185 (dihydrochloride)

Catalog Number: EVT-2571831
CAS Number:
Molecular Formula: C33H39Cl2N5O5S
Molecular Weight: 688.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of YNT-185 involves several key steps, primarily utilizing commercially available starting materials. The general synthetic route includes:

Molecular Structure Analysis

YNT-185 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound features:

  • Core Structure: A central aromatic ring system that is critical for receptor binding.
  • Sulfonamide Group: This moiety enhances solubility and interacts favorably with the OX2R binding site.
  • Substituents: Various substituents on the aromatic rings are strategically placed to optimize binding affinity and selectivity towards OX2R.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites on the receptor .

Chemical Reactions Analysis

YNT-185 participates in several chemical reactions relevant to its synthesis and potential modifications:

  1. Nucleophilic Substitution: The reaction between 1-fluoro-3-nitrobenzene and ethylenediamine exemplifies nucleophilic aromatic substitution, leading to the formation of the aniline intermediate.
  2. Reduction Reactions: The reduction of nitro groups to amines is typically conducted using reducing agents such as iron or catalytic hydrogenation methods.
  3. Coupling Reactions: Suzuki coupling reactions are pivotal for introducing various aryl groups into the molecule, enhancing its pharmacological profile.

These reactions are crucial for developing derivatives that may exhibit improved bioavailability or altered pharmacodynamics .

Mechanism of Action

YNT-185 functions primarily as an agonist for OX2R, which is involved in regulating arousal, wakefulness, and appetite through its action on central nervous system pathways. Upon binding to OX2R, YNT-185 activates downstream signaling cascades that include:

  • Phospholipase C Activation: This leads to increased intracellular calcium levels and subsequent activation of protein kinase pathways.
  • Neurotransmitter Release: Activation of OX2R promotes the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and wakefulness.

The compound's selective action on OX2R versus OX1R is significant for minimizing side effects associated with broader orexin receptor modulation .

Physical and Chemical Properties Analysis

YNT-185 exhibits several notable physical and chemical properties:

  • Solubility: The presence of sulfonamide groups generally enhances aqueous solubility, making it suitable for oral or parenteral administration.
  • Stability: The compound's stability under physiological conditions is critical for its therapeutic efficacy; studies on degradation pathways can provide insights into shelf-life and storage conditions.
  • Melting Point and Boiling Point: Specific values for these properties would typically be determined experimentally but are essential for formulation considerations.

Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm purity and identify degradation products .

Applications

YNT-185 has several promising applications in scientific research and medicine:

  1. Narcolepsy Treatment: As an orexin 2 receptor agonist, it holds potential for treating narcolepsy by promoting wakefulness and reducing cataplectic episodes.
  2. Research Tool: YNT-185 serves as a valuable tool in studying orexin signaling pathways, aiding in understanding sleep-wake regulation mechanisms.
  3. Drug Development Scaffold: The compound's structure provides a scaffold for designing novel derivatives with improved pharmacological profiles or targeting other related receptors.

Ongoing research continues to explore its efficacy in various models of sleep disorders and potential applications in other neuropsychiatric conditions .

Mechanistic Pharmacology of Orexin Receptor Modulation

OX2 Receptor Selectivity and Agonist Efficacy of YNT-185

YNT-185 dihydrochloride is a potent, nonpeptide agonist exhibiting high selectivity for the orexin type-2 receptor (OX2 receptor). In vitro studies using Chinese hamster ovary cells stably expressing human OX2 receptor demonstrate YNT-185 induces intracellular calcium mobilization with a half-maximal effective concentration (EC50) of 28 ± 4 nM. In contrast, its activity at OX1 receptor is markedly weaker (EC50 = 2,750 nM), confirming >100-fold selectivity for OX2 receptor [1] [3]. Competitive binding assays reveal YNT-185 displaces [¹²⁵I]-orexin-A from OX2 receptor in a dose-dependent manner, with suvorexant (a dual orexin receptor antagonist) and EMPA (OX2 receptor-selective antagonist) causing parallel rightward shifts in concentration-response curves. Schild analysis yields pA2 values of 6.8 and 7.4 for suvorexant and EMPA, respectively, confirming orthosteric binding and full agonist efficacy at OX2 receptor [3] [5].

In vivo pharmacological validation shows intraperitoneal administration of YNT-185 (10 mg/kg) significantly suppresses cataplexy-like episodes in orexin knockout mice (68% reduction, p<0.01) and orexin neuron-ablated mice (54% reduction, p<0.05). Crucially, this effect is abolished in orexin receptor double-knockout mice, confirming mechanistic specificity. Electrophysiological recordings in brain slices demonstrate YNT-185 (10 µM) depolarizes histaminergic neurons in the tuberomammillary nucleus – which predominantly express OX2 receptor – and induces firing. This excitation is blocked by EMPA, verifying OX2 receptor-dependent signaling [1] [3].

Table 1: Pharmacological Profile of YNT-185

ParameterOX2 ReceptorOX1 ReceptorAssay System
EC50 (Calcium Mobilization)28 ± 4 nM2,750 nMCHO transfected cells [1][3]
Binding Affinity (Ki)120 nM*>10,000 nM*Radioligand displacement [5]
Receptor Selectivity Ratio>100-fold1-foldFunctional assays [1][3][5]

*Estimated from functional data; direct Ki values not fully reported in literature

Comparative Analysis of OX1 Receptor vs. OX2 Receptor Binding Affinity and Functional Activity

The molecular basis for YNT-185’s selectivity stems from structural divergences in the orthosteric binding pockets of OX1 receptor and OX2 receptor. While these receptors share 64% sequence homology, key residue variations at transmembrane (TM) domains dictate ligand specificity. OX2 receptor contains a smaller binding pocket volume (5% reduction vs. OX1 receptor) due to Thr³·³³ and Ser²·⁶¹ substitutions in TM3 and TM2, respectively [4] [9]. These residues create steric and polar constraints that favor YNT-185’s sulfonamide moiety, which forms a critical hydrogen bond with Gln¹³⁴³·³² in OX2 receptor – a residue conserved in OX1 receptor but differentially positioned due to pocket topology [4] [9].

Functionally, OX2 receptor activation predominates in regulating sleep/wake transitions. Genetic studies show OX2 receptor knockout mice exhibit fragmented wakefulness and rare cataplexy, whereas OX1 receptor knockouts display near-normal sleep architecture. Dual receptor knockout replicates the full narcolepsy-cataplexy phenotype observed in orexin-deficient mice, highlighting OX2 receptor’s non-redundant role in stabilizing arousal states [4] [9]. YNT-185’s selective OX2 receptor agonism thus aligns with physiological mechanisms:

  • In wild-type mice, YNT-185 promotes wakefulness (73% increase in wake episodes, p<0.01) without altering body temperature.
  • Intracerebroventricular YNT-185 suppresses spike-and-wave discharges (SWDs) in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), correlating with reduced OX2 receptor protein levels in thalamocortical circuits [8].

Table 2: Functional Divergence of Orexin Receptor Subtypes

CharacteristicOX2 ReceptorOX1 Receptor
Primary CNS DistributionTuberomammillary nucleus, CortexLocus coeruleus, Ventral tegmental area
Peptide AffinityOrexin-A = Orexin-BOrexin-A > Orexin-B (10-fold)
Physiological DominanceSleep/wake stabilizationReward, Stress response
YNT-185 EfficacyFull agonist (EC50 28 nM)Weak partial agonist
Knockout PhenotypeFragmented sleep, Mild cataplexyMinimal sleep abnormalities

Intracellular Signaling Pathways Activated by YNT-185 in Orexinergic Systems

YNT-185 dihydrochloride primarily activates Gq-mediated signaling upon OX2 receptor engagement. In recombinant systems, YNT-185 triggers phosphatidylinositol hydrolysis and calcium release from endoplasmic stores, consistent with Gqα coupling [3] [9]. This is mechanistically distinct from OX1 receptor, which exhibits broader G-protein promiscuity (Gq, Gi/o, Gs) in a cell-type-dependent manner. Calcium imaging in OX2 receptor-transfected cells shows YNT-185 (100 nM) induces rapid fluorescence increases (peak at 15–20 sec), inhibitable by pre-treatment with Gq-selective inhibitors YM-254890 [3].

Downstream electrophysiological effects validate functional signaling:

  • In hypothalamic slices, YNT-185 (10 µM) depolarizes histaminergic neurons by 8.2 ± 1.1 mV (p<0.001) via OX2 receptor, increasing firing rates from 0.2 ± 0.1 Hz to 2.8 ± 0.4 Hz [3].
  • Cortical layer 6b neurons (Drd1a-Cre+ population), which express high OX2 receptor density, exhibit enhanced excitability upon YNT-185 application, modulating thalamocortical synchrony and network excitability [10].

Notably, repeated YNT-185 administration in narcoleptic mice shows no desensitization in cataplexy suppression over 7 days, suggesting sustained receptor responsiveness. This contrasts with GPCRs exhibiting rapid β-arrestin recruitment; orexin receptors show preferential G-protein coupling over β-arrestin pathways with small-molecule agonists [3] [9]. In GAERS rats, YNT-185’s suppression of SWDs correlates with increased cortical delta power (1–4 Hz) and slow-wave sleep, indicating modulation of thalamocortical oscillatory circuits via OX2 receptor-driven signaling [8].

Table 3: Signaling Pathways Activated by YNT-185

PathwayAssay SystemKey Findings
Gq/Calcium MobilizationCHO-OX2 receptor cellsEC50 28 nM; Blocked by OX2 receptor antagonists [3]
Neuronal ExcitationTuberomammillary nucleus slicesDose-dependent depolarization (EC50 ~300 nM) [3]
Cortical Network ModulationmPFC L6b neuronsEnhanced excitability; Reduced SWDs in GAERS [8][10]
Sleep/Wake RegulationEEG/EMG in miceIncreased wakefulness; No rebound sleep [3][9]

Properties

Product Name

YNT-185 (dihydrochloride)

IUPAC Name

2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride

Molecular Formula

C33H39Cl2N5O5S

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H

InChI Key

AIORBDHFHVKRIY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl

Solubility

not available

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.